molecular formula C23H24N4O2S B2932510 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 899954-81-5

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2932510
CAS RN: 899954-81-5
M. Wt: 420.53
InChI Key: WLXPDHSESVMSAN-UHFFFAOYSA-N
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Description

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

The compound has been explored for its potential in creating new pharmaceuticals, especially due to its structural complexity and chemical reactivity. Research has focused on synthesizing novel derivatives and evaluating their biological activities. For instance, studies on pyridine derivatives, including similar compounds, have shown significant insecticidal activities against certain aphids, suggesting potential agricultural applications (E. A. Bakhite et al., 2014). Furthermore, the synthesis of quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory activities, indicating potential therapeutic applications in pain and inflammation management (V. Alagarsamy et al., 2015).

Antimicrobial and Antitumor Activities

Several studies have focused on evaluating the antimicrobial and antitumor activities of quinazolinone derivatives. For example, research on new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles has demonstrated notable antibacterial activity against various strains, highlighting the compound's potential in developing new antimicrobial agents (I. Singh et al., 2010). Additionally, the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues has shown significant antitumor activity, providing a basis for further research into cancer treatment options (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking and Structural Analysis

The compound and its derivatives have been subjects of molecular docking studies and structural analyses to understand their interaction with biological targets. For instance, DFT and experimental investigations on a related compound have provided insights into its vibrational spectroscopy and potential inhibitory activity against specific proteins, suggesting applications in drug design (A. El-Azab et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-8-10-18(11-9-16)25-21(28)15-30-22-19-6-2-3-7-20(19)27(23(29)26-22)14-17-5-4-12-24-13-17/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXPDHSESVMSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

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